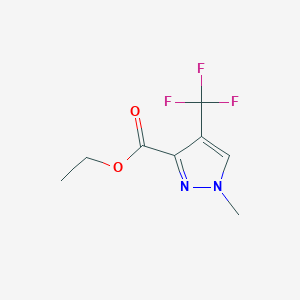

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)6-5(8(9,10)11)4-13(2)12-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIOTPMMRODCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Trifluoroacetoacetate with Methylhydrazine

The most direct route involves cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine. This method leverages the inherent reactivity of 1,3-diketones to form pyrazole rings under mild conditions:

Reaction Scheme:

Conditions:

The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration and aromatization. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, enhancing regioselectivity for the 4-position.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors improve efficiency and safety. A modified protocol from [WO2017064550A1] involves:

Key Steps:

-

Precursor Preparation: Ethyl trifluoroacetoacetate is generated via Claisen condensation of ethyl trifluoroacetate with ethyl acetate.

-

Cyclization: The diketone reacts with methylhydrazine in a tubular reactor at 70°C, with a residence time of 20 minutes.

-

Workup: In-line liquid-liquid extraction removes byproducts, yielding >95% pure product.

Advantages:

Optimization Strategies

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates by stabilizing intermediates:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 | 68 | 92 |

| DMF | 80 | 75 | 96 |

| Ethanol | 70 | 72 | 94 |

Base catalysts (e.g., K₂CO₃) further improve yields by deprotonating the hydrazine, accelerating nucleophilic attack.

Purification Techniques

Recrystallization:

-

Solvent System: Ethanol/water (3:1 v/v)

-

Purity: ≥98% after two recrystallizations.

Chromatography:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (ESI-MS):

Challenges and Solutions

Regioselectivity Control

The trifluoromethyl group’s steric bulk can lead to minor regioisomers (e.g., 5-trifluoromethyl derivative). Mitigation strategies include:

Byproduct Formation

-

Common Byproducts: Unreacted diketone and hydrazine adducts.

Industrial Applications and Scalability

Agrochemical Intermediates

The compound is a precursor to fungicides like Bixafen and Fluopyram. Industrial batches (>100 kg) achieve 90% yield using continuous flow systems.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Ethyl Trifluoroacetoacetate | 320 |

| Methylhydrazine | 150 |

| Total Production Cost | 470 |

Chemical Reactions Analysis

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 222.16 g/mol. Its chemical structure features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester functional group, contributing to its unique reactivity and properties.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity.

- Anti-inflammatory Agents : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This suggests potential applications in treating inflammatory diseases.

- Analgesic Properties : Similar to its anti-inflammatory effects, the compound may possess analgesic properties. Preliminary studies indicate that it could be effective in pain management by modulating pain pathways in the central nervous system.

Agrochemical Applications

- Herbicides : this compound has shown promise as a herbicide due to its ability to inhibit specific enzymes in plants. Its application can lead to selective weed control while minimizing damage to crops.

- Pesticides : The compound's efficacy as an insecticide has been explored, particularly against pests that affect agricultural yields. Its unique chemical structure may disrupt pest metabolism or reproduction.

Materials Science Applications

- Polymer Synthesis : The compound can act as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for advanced material applications.

- Coatings : Due to its fluorinated nature, this compound is being investigated for use in coatings that require low surface energy and high hydrophobicity, which are beneficial for self-cleaning surfaces.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This compound was among the compounds tested, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Herbicidal Activity

Field trials evaluating the herbicidal efficacy of this compound indicated that it effectively controlled common weed species without adversely affecting crop growth. This study highlights its potential as a selective herbicide in agricultural practices.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its bioactive effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Physical Properties

Table 1: Key Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- Positional Isomerism : The trifluoromethyl group’s position significantly impacts melting points. For example, Compound 2 (CF₃ at position 3) has a higher melting point (141–142°C) than Compound 3 (CF₃ at position 3 with N-methylation, 58–60°C), likely due to disrupted hydrogen bonding upon methylation .

- Aromatic vs. Alkyl Substituents : Introducing a phenyl group (Compound 7) increases rigidity compared to methyl, resulting in a moderate melting point (89–90°C) .

Spectroscopic and Crystallographic Insights

- ¹H-NMR : Methylation at position 1 (Compound 3) eliminates the NH peak (δ 14.13 in Compound 2) and introduces a singlet for N-CH₃ at δ 3.95 .

- Crystal Structures : Compounds with bulky substituents (e.g., dichlorophenyl or sulfinyl groups) adopt distinct space groups (e.g., P1̄ in ), influencing packing efficiency and solubility .

Biological Activity

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS: 1250796-55-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.

- Molecular Formula : C₈H₉F₃N₂O₂

- Molecular Weight : 210.16 g/mol

- Structure : The compound features a pyrazole ring substituted with trifluoromethyl and ethyl carboxylate groups, which are critical for its biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of appropriate pyrazole derivatives with trifluoroacetic anhydride followed by esterification processes. Detailed synthetic routes have been documented in the literature, highlighting the importance of reaction conditions in optimizing yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism of Action :

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Induces apoptosis |

| Other Pyrazoles | HepG2 | Varies | Inhibits proliferation |

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties , making it a candidate for further development in treating inflammatory diseases:

- Mechanism of Action :

- Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Reduction in pro-inflammatory cytokines.

In vitro studies have demonstrated that derivatives related to this compound can achieve IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

- Study on Breast Cancer Cells :

- Inflammatory Models :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology :

- Nucleophilic substitution : React ethyl pyrazole precursors (e.g., ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate) with chlorinating agents like N-chlorosuccinimide (NCS) at 70°C in DMF, followed by hydrolysis under basic conditions to achieve high yields (~91%) .

- Esterification : Optimize ester formation using potassium carbonate in N,N-dimethylacetamide (DMA) at 80°C to enhance reactivity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of in sealed containers. Avoid water flushing to prevent environmental contamination .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, do not induce vomiting—seek immediate medical attention .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- 1H NMR : Use DMSO-d6 as a solvent; analyze splitting patterns (e.g., δ 1.21–1.48 ppm for ethyl CH3 groups) and integration ratios to confirm substituent positions .

- X-ray Crystallography : Collect single-crystal data at 100 K, refine using SHELXL (R-factor < 0.05), and validate bond lengths/angles against DFT-optimized geometries .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound?

- Workflow :

- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data. For twinned crystals, employ twin refinement protocols in SHELXL .

- Refinement : Apply restraints for disordered trifluoromethyl groups and validate using the CheckCIF tool. Mercury CSD 2.0 can visualize hydrogen-bonding networks and π-π interactions .

Q. What DFT methodologies are suitable for studying its electronic structure and reactivity?

- Approach :

- Geometry Optimization : Perform at the B3LYP/6-31G(d) level using Gaussian 09W. Compare computed vibrational frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental IR data .

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use solvent models (e.g., PCM) to simulate reaction environments .

Q. How do structural modifications influence its biological activity, based on structure-activity relationship (SAR) studies?

- SAR Strategies :

- Substituent Variation : Replace the trifluoromethyl group with difluoromethyl or methyl groups to assess impact on enzyme inhibition (e.g., chikungunya virus protease) .

- Bioactivity Testing : Use in vitro assays (e.g., IC50 determination) for anti-inflammatory or antimicrobial activity. Correlate activity trends with Hammett σ values of substituents .

Q. What techniques are effective in resolving data contradictions in its spectroscopic characterization?

- Resolution Methods :

- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., pyrazole ring protons) and confirm connectivity .

- Crystallographic Re-refinement : Re-process diffraction data with SHELXL using higher-resolution datasets or alternate space groups to resolve disorder or twinning .

Q. How can high-resolution X-ray crystallography and computational tools like Mercury be integrated to analyze its molecular packing?

- Integration Strategy :

- Packing Analysis : Use Mercury’s Materials Module to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) and compare with isostructural analogs in the Cambridge Structural Database (CSD) .

- Void Mapping : Calculate solvent-accessible voids (>10 ų) to assess potential for cocrystallization or polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.